Cas no 1256360-24-3 (3-Chloro-5-methylthiophenylboronic acid, pinacol ester)

3-Chloro-5-methylthiophenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The pinacol ester group enhances stability, improving shelf life and handling compared to the free boronic acid. The chloro and methylthio substituents offer versatile reactivity for further functionalization, making it valuable in pharmaceutical and agrochemical applications. Its crystalline solid form ensures consistent purity and ease of quantification in reactions. This compound is particularly useful in constructing heterocyclic and biaryl structures, providing reliable performance in demanding synthetic conditions.
3-Chloro-5-methylthiophenylboronic acid, pinacol ester structure
1256360-24-3 structure
Product Name:3-Chloro-5-methylthiophenylboronic acid, pinacol ester
CAS No:1256360-24-3
MF:C13H18BClO2S
MW:284.609821796417
MDL:MFCD16618973
CID:828567
PubChem ID:53217245
Update Time:2025-10-29

3-Chloro-5-methylthiophenylboronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Chloro-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3-chloro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Chloro-5-Methylthiophenylboronic acid, pinacol ester
    • 5-Chloro-3-(meththio)phenylboronic acid pinacol ester
    • AT16352
    • 3-Chloro-5-methylthiophenylboronic acid pinacol ester
    • 1256360-24-3
    • MFCD16618973
    • AKOS015999647
    • 2-[3-Chloro-5-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DB-357006
    • CS-0174432
    • DTXSID20682342
    • 1,3,2-Dioxaborolane, 2-[3-chloro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl-
    • BS-19915
    • 3-Chloro-5-methylthiophenylboronic acid, pinacol ester
    • MDL: MFCD16618973
    • Inchi: 1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-6-10(15)8-11(7-9)18-5/h6-8H,1-5H3
    • InChI Key: NMKTYEZBMMWCFQ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(B2OC(C)(C)C(C)(C)O2)C=1)SC

Computed Properties

  • Exact Mass: 284.08100
  • Monoisotopic Mass: 284.0809088g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 43.76000
  • LogP: 3.36110

3-Chloro-5-methylthiophenylboronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Chloro-5-methylthiophenylboronic acid, pinacol ester Pricemore >>

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3-Chloro-5-methylthiophenylboronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:1256360-24-3)3-Chloro-5-methylthiophenylboronic acid, pinacol ester
Order Number:A890073
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:31
Price ($):1228.0
Email:sales@amadischem.com

Additional information on 3-Chloro-5-methylthiophenylboronic acid, pinacol ester

3-Chloro-5-methylthiophenylboronic Acid, Pinacol Ester: A Comprehensive Overview

The compound with CAS No. 1256360-24-3, known as 3-Chloro-5-methylthiophenylboronic acid, pinacol ester, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of thiophene, a heterocyclic aromatic compound with a five-membered ring containing one sulfur atom. The presence of the boronic acid group and the pinacol ester functionalization makes this compound particularly valuable in cross-coupling reactions, which are pivotal in modern organic chemistry.

Thiophene derivatives have been extensively studied due to their unique electronic properties and structural versatility. The chloro and methyl substituents in this compound further enhance its reactivity and applicability. Recent studies have highlighted the role of such compounds in the synthesis of advanced materials, including organic semiconductors and optoelectronic devices. For instance, researchers have demonstrated that 3-Chloro-5-methylthiophenylboronic acid, pinacol ester can serve as a precursor for the construction of thiophene-based polymers with tailored electronic properties.

The synthesis of 3-Chloro-5-methylthiophenylboronic acid, pinacol ester typically involves a multi-step process that begins with the preparation of the thiophene ring. The introduction of substituents at specific positions is crucial for achieving the desired reactivity and functionality. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These improvements are particularly significant for industrial applications where large-scale production is required.

In terms of applications, this compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex molecular architectures. The pinacol ester group facilitates these reactions by enhancing the reactivity of the boronic acid moiety. This makes it an invaluable tool in drug discovery and material synthesis. For example, it has been employed in the development of novel antibacterial agents and advanced materials for energy storage devices.

Recent research has also explored the use of 3-Chloro-5-methylthiophenylboronic acid, pinacol ester in bioconjugation chemistry. By incorporating this compound into biomolecules such as peptides and nucleic acids, scientists have developed innovative biosensors and diagnostic tools with high sensitivity and specificity. These applications underscore the versatility of this compound across diverse scientific disciplines.

Moreover, the environmental impact of synthesizing and using this compound has been a topic of interest. Researchers have developed greener synthetic routes that minimize waste generation and reduce energy consumption. Such eco-friendly approaches align with global efforts to promote sustainable chemistry practices.

In conclusion, 3-Chloro-5-methylthiophenylboronic acid, pinacol ester (CAS No. 1256360-24-3) is a versatile chemical entity with wide-ranging applications in organic synthesis, materials science, and biotechnology. Its unique structure and functional groups make it an indispensable tool for constructing complex molecules and advanced materials. As research continues to uncover new applications and improve synthetic methods, this compound will likely play an even more significant role in shaping future innovations across various scientific domains.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256360-24-3)3-Chloro-5-methylthiophenylboronic acid, pinacol ester
A890073
Purity:99%
Quantity:5g
Price ($):1228.0
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